molecular formula C24H27F3N2OS B11522092 6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol

6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol

Cat. No.: B11522092
M. Wt: 448.5 g/mol
InChI Key: PTZOPGTXSGQJMF-UHFFFAOYSA-N
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Description

6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and an ethylphenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol typically involves multiple steps, including the formation of the thiazole ring and the introduction of the ethylphenyl and trifluoromethyl groups. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Addition of the Trifluoromethyl Group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The imine group can be reduced to an amine using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like Lewis acids.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of 6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol is unique due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H27F3N2OS

Molecular Weight

448.5 g/mol

IUPAC Name

6-[4-(4-ethylphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]hexan-1-ol

InChI

InChI=1S/C24H27F3N2OS/c1-2-18-10-12-19(13-11-18)22-17-31-23(29(22)14-5-3-4-6-15-30)28-21-9-7-8-20(16-21)24(25,26)27/h7-13,16-17,30H,2-6,14-15H2,1H3

InChI Key

PTZOPGTXSGQJMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CCCCCCO

Origin of Product

United States

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